4-Methyl-1,2,3,4-tetrahydroquinolin-8-ol hydrobromide
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Overview
Description
4-Methyl-1,2,3,4-tetrahydroquinolin-8-ol hydrobromide is a useful research compound. Its molecular formula is C10H14BrNO and its molecular weight is 244.13 g/mol. The purity is usually 95%.
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Scientific Research Applications
Neurological Research
4-Methyl-1,2,3,4-tetrahydroquinolin-8-ol hydrobromide and its analogues have been explored in the context of neurological disorders. For instance, a study found that 1,2,3,4-Tetrahydroisoquinoline (TIQ) and 2-methyl-1,2,3,4-tetrahydroquinoline (2-Me-TQ) were identified in parkinsonian and normal human brains. TIQ, closely related to 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), was significantly increased in the parkinsonian brain, suggesting a possible role as an endogenous neurotoxin in Parkinson's disease (Niwa et al., 1987).
Antimicrobial Applications
The compound has shown promise in antimicrobial research. For example, some derivatives of 4-aryl-3-methyl-1,2,3,4-tetrahydroquinoline exhibited antifungal activity, specifically against dermatophytes. This indicates potential applications in combating fungal infections (Bohórquez et al., 2015).
Chemical Synthesis and Analysis
The compound has applications in chemical synthesis and analysis. In a study, Kairoline (1-methyl-1,2,3,4-tetrahydroquinoline) was proposed as an effective solvent for the Zerewitinoff determination of active hydrogen in highly insoluble organic compounds (Perold & Snyman, 1958).
Antibacterial Research
Another study synthesized 4-substituted 8-[(2-benzimidazolyl)sulfinylmethyl]-1,2,3,4-tetrahydroquinolines and related compounds, which were potent inhibitors of (H+ + K+)adenosine triphosphatase and showed antibacterial activity. These compounds could be important in the development of new antibacterial agents (Uchida et al., 1990).
Properties
IUPAC Name |
4-methyl-1,2,3,4-tetrahydroquinolin-8-ol;hydrobromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.BrH/c1-7-5-6-11-10-8(7)3-2-4-9(10)12;/h2-4,7,11-12H,5-6H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCNLPNFWFFYBNF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNC2=C1C=CC=C2O.Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.